1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

ROMK inhibitor Kir1.1 channel diuretic discovery

This compound is a critical reference standard for ROMK inhibitor SAR programs. Its dual-heteroaryl architecture (pyrimidin-4-yloxy + thiophen-3-ylacetyl) creates a unique pharmacophore not found in standard diuretic scaffolds. With a ROMK1 IC50 of 49 nM and an estimated hERG selectivity window of ≥49-fold, it serves as a quantitative benchmark for cardiac safety screening cascades. Procurement of this specific CAS, rather than the pyridin-4-yloxy analog (CAS 2034495-27-5), ensures consistency with patented ROMK inhibitor literature (US9073882) and enables reliable matched molecular pair studies for scaffold-hopping strategies.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034572-21-7
Cat. No. B2660225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034572-21-7
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CSC=C3
InChIInChI=1S/C14H15N3O2S/c18-14(7-11-3-6-20-9-11)17-5-2-12(8-17)19-13-1-4-15-10-16-13/h1,3-4,6,9-10,12H,2,5,7-8H2
InChIKeyNCJSYZVTCNCDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034572-21-7): Structural Identity and Procurement Baseline


1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034572-21-7) is a synthetic small molecule (MW 289.35 g/mol) composed of a central pyrrolidine ring substituted at the 3-position with a pyrimidin-4-yloxy group and N-acylated with a thiophen-3-ylacetyl moiety . The compound belongs to the pyrimidinyloxy-pyrrolidine carboxamide/ethanone class, which has been extensively explored in patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel for cardiovascular indications [1]. Its structural architecture distinguishes it from simpler pyrrolidine amides by incorporating a dual heteroaryl substitution pattern (pyrimidine ether + thiophene acetyl) that creates a unique three-dimensional pharmacophore not found in standard diuretic scaffolds.

Why Generic Substitution Fails for Pyrimidinyloxy-Pyrrolidine ROMK Inhibitors: The Case of Compound 2034572-21-7


Within the pyrimidinyloxy-pyrrolidine ethanone series, simple heteroaryl replacement profoundly alters target engagement and selectivity. The pyrimidin-4-yloxy group provides a critical hydrogen-bond acceptor motif that interacts with the selectivity filter of the ROMK channel pore, while the thiophen-3-ylacetyl substituent contributes to lipophilic pocket occupancy [1]. Substituting the pyrimidine with a pyridine ring (e.g., the pyridin-4-yloxy analog CAS 2034495-27-5) removes one nitrogen atom, reducing hydrogen-bonding capacity and shifting the electronic distribution of the heterocycle, which directly impacts ROMK binding affinity . Similarly, replacing the thiophen-3-yl group with a phenyl or pyridyl moiety alters the dihedral angle of the acetyl side chain, affecting the conformational pre-organization required for channel pore blockade. These structure-activity relationship (SAR) sensitivities mean that generic substitution within this chemical series carries a high risk of potency loss or off-target profile shifts, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone vs. Closest Structural Analogs


Comparative ROMK1 Channel Inhibition: Target Compound vs. Pyridin-4-yloxy Analog in Human CHO Cell Functional Assay

The target compound (pyrimidin-4-yloxy) and its direct pyridin-4-yloxy analog (CAS 2034495-27-5) are both described in ROMK inhibitor patent families, but publicly available quantitative activity data currently exists only for the target compound. BindingDB records for the target compound report an IC50 of 49 nM against human ROMK1 expressed in CHO cells using the 86Rb+ efflux assay (TopCount method, 35 min incubation) [1]. In contrast, the pyridin-4-yloxy analog (CAS 2034495-27-5) lacks curated ROMK activity data in public databases, suggesting either preferential development of the pyrimidine-containing series or reduced potency of the pyridine analog. This represents a class-level inference: the pyrimidine ring's additional nitrogen atom at the 3-position enhances interaction with the ROMK selectivity filter residues (Asn171, Val168) compared to the pyridine ring, a trend consistently observed across ROMK inhibitor SAR campaigns [2].

ROMK inhibitor Kir1.1 channel diuretic discovery potassium channel pharmacology

hERG Counter-Screening Selectivity Profile: Pyrimidinyloxy-Pyrrolidine Scaffold vs. Spirocyclic ROMK Inhibitors

A critical differentiator for ROMK inhibitors in drug development is the functional hERG/ROMK selectivity ratio, as hERG (Kv11.1) blockade causes QT prolongation. Compounds in the pyrimidinyloxy-pyrrolidine ethanone series, including specifically the target compound from US9073882, have been profiled in hERG binding and functional assays [1]. While the exact hERG IC50 for the target compound is not publicly disclosed, the broader Merck ROMK program has established that pyrimidine-ether containing pyrrolidine scaffolds achieve hERG/ROMK selectivity ratios exceeding 100-fold [2]. In contrast, earlier spirocyclic ROMK inhibitor series (e.g., those in WO2013/028474) required extensive scaffold optimization to improve hERG-ROMK index from sub-10-fold to >30-fold [3]. The pyrimidinyloxy-pyrrolidine chemotype thus represents a scaffold with intrinsically more favorable cardiac safety margins.

hERG liability cardiac safety ROMK selectivity ion channel profiling

Structural Distinction: Pyrimidine vs. Pyridine Heterocycle Impacts Hydrogen-Bonding Capacity and pKa

The target compound's pyrimidin-4-yloxy substituent provides a dual hydrogen-bond acceptor system (N1 and N3 of the pyrimidine ring) with a computed pKa of ~1.2-1.5 for the conjugate acid, rendering the pyrimidine nitrogens unprotonated at physiological pH . The pyridin-4-yloxy analog (CAS 2034495-27-5) possesses only a single nitrogen acceptor (pKa ~5.2 for conjugate acid), which is partially protonated at pH 7.4 . This physicochemical difference translates into altered hydrogen-bonding geometry with the ROMK selectivity filter: the pyrimidine can engage in bifurcated hydrogen bonds with Asn171 and backbone amides in the channel pore, while the pyridine offers a single acceptor interaction that is weakened by partial protonation. Additionally, the thiophen-3-yl group in the target compound introduces a sulfur atom capable of weak polar interactions (S···π, S···H-N) not available in phenyl-substituted analogs, which may enhance residence time in the lipophilic pocket [1].

medicinal chemistry heterocyclic SAR hydrogen-bond acceptor physicochemical properties

Patent-Documented ROMK Inhibitor Provenance: US9073882 vs. Broader ROMK Patent Landscape

The target compound is explicitly enumerated and claimed in US Patent 9,073,882 (Merck Sharp & Dohme Corp., Example 38), which specifically covers pyrimidine-substituted pyrrolidine derivatives as ROMK inhibitors [1]. This patent family focuses on compounds where X1, X2, and X3 of a phenyl ring are defined such that at least one and at most two are nitrogen—the target compound represents the mononitrogen (pyridine) or dinitrogen (pyrimidine) variant. In contrast, the majority of ROMK inhibitor patents from this period (e.g., WO2013/028474, US9206198) describe spirocyclic or fused bicyclic scaffolds that lack the pyrimidin-4-yloxy-pyrrolidine motif and have distinct intellectual property coverage [2]. The target compound therefore belongs to a chemically distinct and separately patented subseries, offering freedom-to-operate considerations for organizations seeking novel ROMK inhibitor scaffolds outside the spirocyclic patent space.

intellectual property ROMK inhibitor patent family chemical series

Recommended Procurement and Application Scenarios for 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone


ROMK (Kir1.1) Inhibitor Drug Discovery: Lead Optimization Starting Point with Validated Potency

The target compound is most appropriately procured as a reference standard or starting point for ROMK inhibitor lead optimization programs. With an IC50 of 49 nM against human ROMK1 in a functional 86Rb+ efflux assay, it provides a quantitative benchmark for SAR exploration [1]. Its pyrimidin-4-yloxy-pyrrolidine core can be systematically modified at the thiophene acetyl position to explore lipophilic pocket tolerance, or at the pyrimidine ring to probe the hydrogen-bonding requirements of the selectivity filter. Procurement of this specific compound, rather than the pyridin-4-yloxy analog, ensures consistency with the published ROMK inhibitor patent literature (US9073882) [2].

Cardiac Safety Profiling: hERG-ROMK Selectivity Reference Compound for Ion Channel Panel Screening

As a representative of the pyrimidinyloxy-pyrrolidine ROMK inhibitor scaffold, the target compound serves as a reference for establishing hERG/ROMK selectivity baselines in cardiac safety panels. The estimated hERG selectivity window of ≥49-fold, derived from the ROMK IC50 (49 nM) and structurally analogous compound hERG data (IC50 = 2,400 nM), provides a benchmark that newer ROMK inhibitor candidates must exceed to demonstrate improved cardiac safety profiles [1]. This compound is therefore valuable for screening cascades that prioritize ROMK potency alongside hERG counter-screening [3].

Heterocyclic SAR Studies: Pyrimidine vs. Pyridine Bioisostere Comparison in Potassium Channel Pharmacology

The target compound and its pyridin-4-yloxy analog (CAS 2034495-27-5) constitute a matched molecular pair for studying the impact of pyrimidine-to-pyridine bioisosteric replacement on ROMK channel pharmacology, hydrogen-bonding geometry, and physicochemical properties [1]. Systematic procurement of both compounds enables head-to-head comparison of: (i) ROMK potency differences attributable to the additional nitrogen atom, (ii) changes in logD and solubility driven by altered pKa, and (iii) differential off-target profiles across ion channel panels [2].

Patent-Landscape-Guided Scaffold Hopping: Accessing Non-Spirocyclic ROMK Inhibitor Chemical Space

For organizations seeking ROMK inhibitors with freedom-to-operate outside the heavily patented spirocyclic chemical space (WO2013/028474, US9206198 families), the target compound represents a structurally orthogonal starting point [1]. Its explicit inclusion in US9073882 provides a documented legal basis for compound use in research, while its pyrimidinyloxy-pyrrolidine core is chemically distinct from the spirocyclic and fused bicyclic diamine scaffolds dominating the ROMK patent landscape [2]. This enables scaffold-hopping strategies that minimize IP risk while retaining ROMK-targeted pharmacology.

Quote Request

Request a Quote for 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.